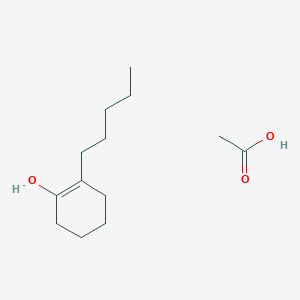
Acetic acid;2-pentylcyclohexen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-pentylcyclohexen-1-ol is a chemical compound that combines the properties of acetic acid and 2-pentylcyclohexen-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 2-pentylcyclohexen-1-ol is an organic compound with a cyclohexene ring substituted with a pentyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-pentylcyclohexen-1-ol can be achieved through several methods. One common approach involves the esterification of acetic acid with 2-pentylcyclohexen-1-ol under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid or phosphoric acid, to facilitate the formation of the ester bond. The reaction is carried out by mixing acetic acid and 2-pentylcyclohexen-1-ol in the presence of the acid catalyst and heating the mixture to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous esterification process, where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated and the product is continuously removed, allowing for a steady production of the compound. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-pentylcyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 2-pentylcyclohexen-1-ol can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Acetic acid;2-pentylcyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-pentylcyclohexen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in 2-pentylcyclohexen-1-ol can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxylic acid group in acetic acid can participate in acid-base reactions, influencing the pH and chemical environment. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Acetic acid;2-pentylcyclohexen-1-ol can be compared with other similar compounds, such as:
Acetic acid;2-hexylcyclohexen-1-ol: Similar structure but with a hexyl group instead of a pentyl group.
Acetic acid;2-pentylcyclohexanol: Similar structure but with a saturated cyclohexane ring instead of a cyclohexene ring.
Acetic acid;2-pentylphenol: Similar structure but with a phenol ring instead of a cyclohexene ring.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their structures.
Properties
CAS No. |
73746-55-1 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
acetic acid;2-pentylcyclohexen-1-ol |
InChI |
InChI=1S/C11H20O.C2H4O2/c1-2-3-4-7-10-8-5-6-9-11(10)12;1-2(3)4/h12H,2-9H2,1H3;1H3,(H,3,4) |
InChI Key |
HCKZJDNAFPMFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(CCCC1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















